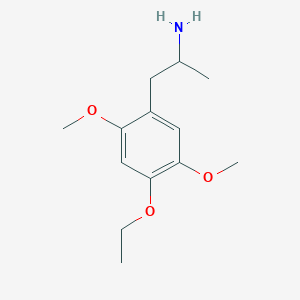

2,5-Dimethoxy-4-ethoxyamphetamine

Description

Properties

CAS No. |

16128-88-4 |

|---|---|

Molecular Formula |

C13H21NO3 |

Molecular Weight |

239.31 g/mol |

IUPAC Name |

1-(4-ethoxy-2,5-dimethoxyphenyl)propan-2-amine |

InChI |

InChI=1S/C13H21NO3/c1-5-17-13-8-11(15-3)10(6-9(2)14)7-12(13)16-4/h7-9H,5-6,14H2,1-4H3 |

InChI Key |

ITZLAXJQDMGDEO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)OC)CC(C)N)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of MEM typically involves the construction of the substituted aromatic ring followed by the introduction of the amphetamine side chain. The key steps include:

- Preparation of the appropriately substituted benzaldehyde or phenol precursor.

- Introduction of the 2,5-dimethoxy and 4-ethoxy substituents on the aromatic ring.

- Formation of the nitrostyrene intermediate via condensation with nitroethane.

- Reduction of the nitrostyrene to the corresponding amphetamine.

Two Main Synthetic Routes

According to the detailed study by By et al. (1990), MEM was synthesized by two distinct routes, both yielding the same final compound confirmed by spectral analysis:

| Route | Description | Key Steps | Advantages |

|---|---|---|---|

| Route 1 | Starting from 2,5-dimethoxy-4-ethoxybenzaldehyde | 1. Synthesis of 2,5-dimethoxy-4-ethoxybenzaldehyde 2. Condensation with nitroethane to form nitrostyrene 3. Reduction of nitrostyrene to MEM |

Direct approach, fewer steps |

| Route 2 | Starting from 2,5-dimethoxy-4-ethoxyphenol | 1. Alkylation of 2,5-dimethoxy-4-hydroxybenzaldehyde to introduce ethoxy group 2. Conversion to benzaldehyde derivative 3. Nitroethane condensation and reduction |

Allows control over substitution pattern |

Both routes involve classical organic synthesis techniques such as alkylation, condensation, and reduction, with purification steps including recrystallization and chromatographic methods.

Detailed Synthetic Procedure (Route 1 Example)

Synthesis of 2,5-Dimethoxy-4-ethoxybenzaldehyde:

- Starting from 2,5-dimethoxybenzaldehyde, the 4-position hydroxyl group is ethylated using ethyl iodide or ethyl bromide in the presence of a base (e.g., potassium carbonate) to yield 2,5-dimethoxy-4-ethoxybenzaldehyde.

Formation of Nitropropene Intermediate:

- The aldehyde is condensed with nitroethane under basic or acidic catalysis to form the corresponding β-nitrostyrene (nitropropene).

-

- The nitrostyrene is reduced using catalytic hydrogenation (e.g., palladium on carbon under hydrogen atmosphere) or chemical reduction (e.g., lithium aluminum hydride) to yield 2,5-dimethoxy-4-ethoxyamphetamine.

Characterization and Analytical Data

The synthesized MEM and its precursors were characterized by multiple spectroscopic methods:

| Technique | Purpose | Key Findings |

|---|---|---|

| Gas-Liquid Chromatography (GLC) | Purity and retention time comparison | Confirmed identity with police-submitted sample |

| Ultraviolet (UV) Spectroscopy | Conjugation and aromatic substitution pattern | Characteristic absorption peaks consistent with 2,5-dimethoxy-4-ethoxy substitution |

| Infrared (IR) Spectroscopy | Functional group identification | Presence of methoxy, ethoxy, and amine groups confirmed |

| Proton Nuclear Magnetic Resonance (1H NMR) | Structural elucidation | Chemical shifts consistent with aromatic protons and side chain |

| Carbon-13 NMR (13C NMR) | Carbon framework confirmation | Signals corresponding to aromatic carbons and alkyl groups |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Molecular ion peak at m/z 239, fragmentation consistent with MEM structure |

These data collectively confirm the successful synthesis of MEM and its structural integrity.

Comparative Analysis of Synthetic Routes

| Aspect | Route 1 (Direct Aldehyde) | Route 2 (Phenol Alkylation) |

|---|---|---|

| Starting Material Availability | Commercially available or easily synthesized aldehyde | Requires phenol precursor and additional alkylation step |

| Number of Steps | Fewer overall steps | Slightly more steps due to alkylation |

| Control Over Substitution | High, direct introduction of ethoxy group | High, but dependent on alkylation efficiency |

| Yield | Moderate to high | Moderate |

| Purification Complexity | Moderate | Moderate to high |

Research Findings and Notes

The potency and pharmacological profile of MEM are influenced by the 4-position alkoxy substitution; ethoxy substitution (MEM) shows distinct activity compared to methyl (DOM) or ethyl (DOET) analogs.

The synthetic methods described are consistent with classical amphetamine synthesis protocols, adapted for the specific substitution pattern of MEM.

The two-route approach provides flexibility depending on precursor availability and desired synthetic control.

Analytical characterization is essential to confirm the identity and purity of MEM, especially in forensic contexts.

Summary Table of Preparation Methods

| Step | Description | Chemicals/Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Alkylation of 2,5-dimethoxy-4-hydroxybenzaldehyde | Ethyl halide, base (K2CO3) | Reflux in acetone or DMF | 2,5-Dimethoxy-4-ethoxybenzaldehyde |

| 2 | Condensation with nitroethane | Nitroethane, base or acid catalyst | Room temp or mild heating | β-Nitrostyrene intermediate |

| 3 | Reduction of nitrostyrene | Pd/C + H2 or LiAlH4 | Hydrogenation or chemical reduction | This compound (MEM) |

| 4 | Purification | Recrystallization, chromatography | Solvent-dependent | Pure MEM |

This detailed synthesis overview of this compound (MEM) integrates authoritative research findings and analytical data, providing a comprehensive guide to its preparation methods. The two main synthetic routes offer practical options for laboratory synthesis, supported by rigorous characterization to ensure compound identity and purity.

Chemical Reactions Analysis

2,5-Dimethoxy-4-ethoxyamphetamine undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction can occur under various conditions, often involving halogenating agents or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2,5-Dimethoxy-4-ethoxyamphetamine (DOET) is a psychedelic drug belonging to the phenethylamine, amphetamine, and DOx families . It is a synthetic analog of mescaline and is closely related to DOM . Alexander Shulgin first discovered DOET in the 1960s . While clinical trials explored its potential as a pharmaceutical "psychic energizer" in the 1960s, development ceased after DOM's recreational use led to public health concerns .

Scientific Research Applications

Receptor Binding and Activation Profiles

DOET acts as a selective agonist of serotonin 5-HT~2~ receptors, including 5-HT~2A~, 5-HT~2B~, and 5-HT~2C~ receptors . Studies have examined the receptor binding affinities of structurally related compounds at serotonergic receptors, trace amine-associated receptor 1 (TAAR1), adrenergic α 1 and α 2 receptors, and dopaminergic D 2 receptors . Activation of 5-HT 2A and 5-HT 2B receptors and TAAR1 has also been determined .

Monoamine Transporter Inhibition

Research has explored the monoamine uptake transporter inhibition of related compounds using cells transfected with human 5-HT, norepinephrine, and dopamine transporters (hSERT, hNET, hDAT) .

Alcohol Consumption Studies

Animal studies have investigated the effects of 2,5-dimethoxy-4-iodoamphetamine (DOI), a related compound, on alcohol consumption in rats . These studies suggest that DOI-elicited reductions in alcohol intake and preference may depend on baseline alcohol intake, supporting a "baseline dependency" hypothesis . This indicates individuals with a greater potential to develop severe alcohol use disorders may be particularly responsive to motivational changes produced by treatments targeting the 5-HT2 receptor family .

Clinical Studies and Effects

Clinical trials with DOET characterized its effects at low doses . In normal male subjects, DOET produced subjective effects, including mild euphoria and enhanced self-awareness . While subjective effects increased at higher doses, no hallucinogenic or psychotomimetic effects were observed in the tested range .

Observed effects:

- Mild euphoria

- Enhanced self-awareness

- Talkativeness

- Mild closed-eye visuals (at low doses)

- Heightened emotions (at higher doses)

- Sensory enhancement

- Rich closed-eye visuals

- Open-eye visuals

- Pupil dilation

- Increased heart rate

- Increased blood pressure

Other notable information

Dosage and Duration

DOET is taken orally, with a slow onset of 1 to 3 hours, a delayed peak of 3 to 5 hours, and a duration of 5 to 20 hours, depending on the dose .

Mechanism of Action

2,5-Dimethoxy-4-ethoxyamphetamine acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor . It also shows affinity for other serotonin receptors such as 5-HT2B and 5-HT7, as well as the sigma-1 receptor . The compound’s psychoactive effects are primarily mediated through its interaction with these receptors, leading to altered neurotransmitter release and signal transduction pathways.

Comparison with Similar Compounds

Structural Insights :

- DOM (2,5-Dimethoxy-4-methylamphetamine) : The methyl group enhances lipophilicity, facilitating blood-brain barrier penetration. DOM’s high potency correlates with strong 5-HT2A binding and prolonged receptor activation .

- DOB (2,5-Dimethoxy-4-bromoamphetamine) : Bromine’s electron-withdrawing effects stabilize receptor interactions, extending duration and potency .

- MEM (4-Ethoxy) : Ethoxy’s larger size reduces potency compared to DOM/DOB but maintains significant 5-HT2A affinity. MEM’s intermediate chain length balances metabolic stability and receptor engagement .

- TMA-2 (2,4,5-Trimethoxyamphetamine) : Reduced steric hindrance at the 4-position lowers potency, but its trimethoxy configuration retains partial agonist activity .

Pharmacological and Behavioral Effects

Serotonergic Activity

- MEM and analogs induce hypersynchrony in electroencephalogram (EEG) patterns, characteristic of 5-HT2A activation. MEM’s effects are antagonized by 5-HT2A blockers like cinanserin, confirming receptor specificity .

- DOM and DOB show stronger 5-HT2A/2C agonism, correlating with intense visual hallucinations and prolonged psychostimulant effects .

- TMA-2 exhibits milder psychedelic effects, consistent with lower receptor affinity .

Discriminative Stimulus Properties

In animal models, MEM (DMEA) produces minimal amphetamine-like responses (<20% at 0.1–10 mg/kg), unlike DOM or DOB, which partially substitute for amphetamine in discriminative tasks. This suggests MEM’s effects are mediated predominantly via serotonin pathways rather than dopamine/norepinephrine systems .

Metabolic and Toxicological Profiles

Metabolism

- DOM : Metabolized via O-demethylation and deamination, yielding inactive metabolites .

- DOB : Undergoes O-demethylation, hydroxylation, and conjugation, with metabolites detectable in urine via GC-MS .

- MEM : Predicted to follow similar pathways (O-dealkylation, glucuronidation), though specific data are lacking. Ethoxy groups may slow Phase I metabolism compared to methyl or bromo substituents .

Toxicity

- DOM : Associated with hyperthermia, hypertension, and seizures at high doses (>5 mg) .

- DOB : Linked to vasoconstriction and prolonged psychosis (>24 hours) .

- MEM: Limited clinical reports, but case studies of related 2C-E (4-ethyl-2,5-dimethoxyphenethylamine) note fatalities due to hyperthermia and multiorgan failure, suggesting similar risks .

Analytical Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting MEM and analogs in biological matrices. Limits of quantification (LOQs) range from 1.0–20.0 ng/mL in blood/urine. MEM’s ethoxy group may require specific ionization conditions for optimal detection .

Regulatory and Legal Status

Biological Activity

2,5-Dimethoxy-4-ethoxyamphetamine (MEM) is a psychedelic compound classified within the phenethylamine and amphetamine families. First synthesized by Alexander Shulgin, it has garnered attention for its potential psychoactive effects and interactions with serotonin receptors. This article delves into the biological activity of MEM, examining its mechanisms of action, pharmacokinetics, and relevant case studies.

Receptor Affinity and Activity

MEM primarily acts as a partial agonist at the serotonin 5-HT2A receptor, which is crucial for its psychedelic effects. The compound exhibits varying affinities for several serotonin receptors:

| Receptor | Affinity (K_i) |

|---|---|

| 5-HT2A | 3,948 nM |

| 5-HT2B | 64.5 nM |

| 5-HT7 | 7,156 nM |

| σ1 | 5,077 nM |

This selective binding profile suggests that MEM's psychoactive properties are largely mediated through serotonergic pathways, particularly in relation to mood and perception enhancement .

Neurotransmitter Dynamics

The compound enhances the release of serotonin while inhibiting its reuptake, leading to increased synaptic availability. This mechanism contributes to its effects on mood and cognition, aligning with findings that psychedelics can promote structural brain plasticity and cognitive flexibility .

Pharmacokinetics

MEM is typically administered in doses ranging from 20 to 50 mg , with effects lasting between 10 to 14 hours . Its pharmacokinetic profile indicates good gastrointestinal absorption, widespread distribution in body tissues, hepatic metabolism, and renal excretion .

Case Studies and Research Findings

- Clinical Observations : In a notable case report involving recreational use of related compounds, patients exhibited sympathomimetic toxicity after ingestion of various substituted amphetamines. Although this report focused on other compounds, it highlighted the importance of toxicological screening in identifying substances like MEM that may not be routinely tested .

- Psychedelic Research : Recent studies have shown that psychedelics like MEM can induce significant changes in brain function and structure. For instance, a study demonstrated that a single dose of a closely related compound (2,5-dimethoxy-4-iodoamphetamine) affected brain plasticity and cognitive flexibility in animal models . These findings suggest that MEM may have similar neuroplastic effects.

- Subjective Effects : Research on DOET (a related compound) indicated that subjects experienced mild euphoria and enhanced self-awareness at lower doses without significant hallucinogenic effects. This suggests a potential therapeutic utility for MEM in enhancing psychological well-being without inducing psychosis .

Q & A

Q. What analytical techniques are recommended for detecting 2,5-Dimethoxy-4-ethoxyamphetamine in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity (LOQs: 1.0–20.0 ng/mL) and specificity for distinguishing structural analogs and metabolites. Gas chromatography-MS (GC-MS/MS) is also viable but may require derivatization for thermally labile compounds. Sample preparation typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from complex matrices like urine or plasma. Confirmatory analyses are critical to mitigate false positives from cross-reactive immunoassays .

Q. Which biological matrices are most suitable for toxicological analysis of this compound?

- Urine : Optimal for preliminary screening due to prolonged metabolite detection (days post-exposure).

- Blood/Plasma : Preferred for assessing acute exposure and pharmacokinetics.

- Alternative matrices (e.g., oral fluid, hair): Useful for chronic use monitoring or when non-invasive sampling is required. Hair analysis can retrospectively estimate exposure windows over months .

Advanced Research Questions

Q. What metabolic pathways are hypothesized for this compound based on structural analogs?

Analog studies (e.g., DOB, MDOB) suggest:

- O-Demethylation : Removal of methoxy groups, forming hydroxylated intermediates.

- Oxidative Deamination : Conversion to ketone or alcohol derivatives.

- Conjugation : Phase II metabolism (e.g., glucuronidation) of hydroxylated metabolites.

Hypothetically, the ethoxy group at the 4-position may resist demethylation, altering metabolite profiles compared to methoxy-substituted analogs. Systematic toxicological analysis (STA) using GC-MS after hydrolysis and acetylation is recommended to detect conjugated metabolites .

Q. How can researchers resolve contradictions between initial screening and confirmatory results?

- Method Validation : Cross-validate LC-MS/MS and GC-MS/MS results using certified reference materials.

- Isomer Differentiation : Optimize chromatographic conditions (e.g., column chemistry, gradient elution) to separate positional isomers (e.g., 2,5- vs. 3,4-dimethoxy derivatives).

- Multi-Residue Methods : Implement broad-spectrum assays to capture emerging analogs, as single-analyte methods may miss novel NPS .

Q. What challenges arise in method development for novel 2,5-dimethoxy-amphetamines?

- Matrix Effects : Ion suppression/enhancement in biological samples requires matrix-matched calibration or standard addition.

- Reference Standard Availability : Limited commercial availability necessitates in-house synthesis or structural characterization via NMR/HRMS.

- Ethical Constraints : Human studies are restricted; consider in vitro hepatocyte models or computational predictions for metabolic profiling .

Methodological Considerations

Q. How should researchers design studies to address the compound’s neuropharmacological mechanisms?

- Receptor Binding Assays : Screen for affinity at serotonin (5-HT2A/2C) and dopamine receptors using radioligand displacement.

- Behavioral Models : Rodent studies (e.g., head-twitch response) to assess hallucinogenic potency.

- Electrophysiology : Measure cortical neuron activity changes in vitro to correlate receptor activation with functional outcomes .

Q. What statistical approaches are recommended for analyzing dose-response data?

- Nonlinear Regression : Fit sigmoidal curves to EC50/IC50 values.

- ANOVA with Post Hoc Tests : Compare effects across dose groups.

- Power Analysis : Ensure adequate sample sizes to detect low-abundance metabolites in pharmacokinetic studies .

Data Interpretation and Reporting

Q. How should conflicting metabolic data be addressed in publications?

- Pathway Prioritization : Highlight dominant pathways (e.g., O-demethylation over deamination) based on metabolite abundance.

- In Silico Validation**: Use software (e.g., Meteor Nexus) to predict plausible pathways and reconcile discrepancies.

- Transparency : Report limitations (e.g., analog extrapolation, lack of human data) to contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.